2-(4-Chlorophenyl)-3-methylbutanoic acid
Overview
Description
2-(4-chlorophenyl)-3-methylbutyric acid is a monocarboxylic acid consisting of isovaleric acid having a 4-chlorophenyl group at the 2-position. It is a monocarboxylic acid and a member of monochlorobenzenes. It derives from an isovaleric acid.
Scientific Research Applications
Insecticidal Activity :
- A study by Wang et al. (2012) investigated the insecticidal activity of compounds synthesized by connecting eugenol derivatives to 2-(4-chlorophenyl)-3-methylbutanoic acid. They found that these compounds exhibited significant toxicity against the larvae of Culex pipens quinquefasciatus.
Synthesis and Electronic Properties :
- Research by Nazeer et al. (2020) focused on synthesizing derivatives of this compound and analyzing their electronic properties. This study explored the potential of these compounds in various electronic applications.
Aroma Compounds in Beverages :
- Gracia-Moreno et al. (2015) developed a method for determining the presence of compounds including this compound in wines and other alcoholic beverages. Their research contributes to understanding the sensory effects of these compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Agricultural Applications :
- A study by Campos et al. (2015) demonstrated the use of this compound in the formulation of solid lipid nanoparticles for sustained release of fungicides. This application is particularly relevant in agricultural practices.
Synthesis of Dysideaproline E :
- Owusu-Ansah et al. (2011) reported the synthesis of (S)-4,4-Dichloro-3-methylbutanoic acid, a derivative of this compound, as an intermediate in the synthesis of dysideaproline E, a compound with potential medicinal applications (Owusu-Ansah, Durow, Harding, Jordan, O'Connell, & Willis, 2011).
Antitumor Evaluation and Molecular Docking :
- The antitumor activity of substituted 2-benzylidenebutane-1,3-dione, which includes this compound derivatives, was evaluated by Al-Suwaidan et al. (2015). The study also involved molecular docking to understand their mechanism of action against cancer cells.
Environmental Chemistry :
- The extraction properties of compounds including this compound were studied by Golubyatnikova et al. (2012), contributing to environmental chemistry, particularly in the context of acid extraction.
Pesticide Metabolite Uptake in Plants :
- Research by Fujisawa, Kurosawa, & Katagi (2006) examined the uptake and transformation of pesticide metabolites, including this compound, by duckweed, highlighting its environmental impact and behavior in aquatic plants.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJMSIIXXKNIDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883537 | |
Record name | Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2012-74-0 | |
Record name | 2-(4-Chlorophenyl)-3-methylbutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2012-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)-3-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-(4-Chlorophenyl)-3-methylbutyric acid formed?
A1: 2-(4-Chlorophenyl)-3-methylbutyric acid is primarily formed through the biodegradation of the pyrethroid insecticide esfenvalerate (also known as fenvalerate). This degradation process involves the cleavage of the ester bond in esfenvalerate, resulting in the formation of 2-(4-Chlorophenyl)-3-methylbutyric acid and 3-phenoxybenzoic acid. [, , , ]
Q2: What is known about the further degradation of 2-(4-Chlorophenyl)-3-methylbutyric acid in the environment?
A2: Research suggests that 2-(4-Chlorophenyl)-3-methylbutyric acid can be further degraded by microorganisms in the soil. Studies using 14C-labelled fenvalerate showed that the acid is broken down into simpler compounds, ultimately leading to the formation of CO2. []
Q3: Are there any microorganisms known to be involved in the biodegradation of 2-(4-Chlorophenyl)-3-methylbutyric acid?
A3: Yes, a bacterial consortium isolated from Brazilian Savannah, consisting of Lysinibacillus xylanilyticus, Bacillus cereus, Lysinibacillus sp., and Bacillus sp., has been shown to effectively degrade esfenvalerate into 2-(4-Chlorophenyl)-3-methylbutyric acid and 3-phenoxybenzoic acid. [] Other studies have focused on marine-derived fungi as potential biodegraders of esfenvalerate and its metabolites, including 2-(4-Chlorophenyl)-3-methylbutyric acid. []
Q4: Can plants metabolize 2-(4-Chlorophenyl)-3-methylbutyric acid?
A4: Yes, plants can metabolize 2-(4-Chlorophenyl)-3-methylbutyric acid. Studies on various plant species, including kidney bean, cabbage, cotton, cucumber, and tomato, have shown that the acid is readily absorbed and conjugated with sugars like glucose and xylose, forming various esters. [] For example, in kidney bean, cabbage, and cucumber plants, it primarily forms glucose and 6-O-malonylglucose esters. []
Q5: How is 2-(4-Chlorophenyl)-3-methylbutyric acid analytically characterized?
A6: Several analytical techniques are employed to identify and quantify 2-(4-Chlorophenyl)-3-methylbutyric acid, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). [, , ]
Q6: What is the molecular formula and weight of 2-(4-Chlorophenyl)-3-methylbutyric acid?
A6: The molecular formula of 2-(4-Chlorophenyl)-3-methylbutyric acid is C11H13ClO2, and its molecular weight is 212.67 g/mol.
Q7: Can 2-(4-Chlorophenyl)-3-methylbutyric acid be optically resolved?
A8: Yes, 2-(4-Chlorophenyl)-3-methylbutyric acid is a chiral molecule and can be optically resolved into its enantiomers. Methods using chiral resolving agents like α-methylbenzylamine and 1-phenyl-2-(4-methylphenyl)ethylamine have been reported for the resolution of this compound. [] Preferential crystallization with achiral amines like diethylamine has also been investigated as a cost-effective alternative for optical resolution. []
Q8: Are there any known applications of 2-(4-Chlorophenyl)-3-methylbutyric acid?
A9: While 2-(4-Chlorophenyl)-3-methylbutyric acid is primarily recognized as a metabolite of esfenvalerate, it serves as a chiral building block in organic synthesis. [, , ] For example, it has been incorporated into the synthesis of novel thiadiazolopyrimidine derivatives with potential herbicidal activity. [] Additionally, researchers have explored its use in synthesizing new pyrethroid compounds containing the eugenol moiety, aiming to enhance insecticidal properties. [, ]
Q9: What are the environmental concerns related to 2-(4-Chlorophenyl)-3-methylbutyric acid?
A10: As a breakdown product of esfenvalerate, the environmental fate and potential effects of 2-(4-Chlorophenyl)-3-methylbutyric acid are important considerations. While it is considered less toxic than the parent compound, its persistence and potential for bioaccumulation warrant further investigation. Understanding its degradation pathways and ecological impact is crucial for assessing its overall environmental risk. [, , ]
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